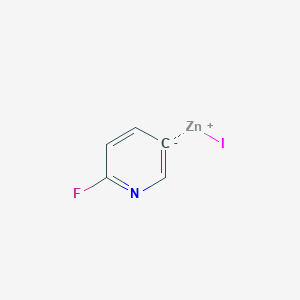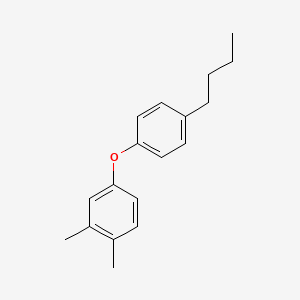
4-(4-Butylphenoxy)-1,2-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Butylphenoxy)-1,2-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a butylphenoxy group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butylphenoxy)-1,2-dimethylbenzene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient and environmentally friendly method.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of boron reagents and palladium catalysts can be optimized to enhance yield and reduce costs . Additionally, continuous flow reactors may be employed to improve the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(4-Butylphenoxy)-1,2-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted benzene compounds.
科学的研究の応用
4-(4-Butylphenoxy)-1,2-dimethylbenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.
作用機序
The mechanism of action of 4-(4-Butylphenoxy)-1,2-dimethylbenzene involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to neutralize free radicals and reduce oxidative stress . Additionally, its antimicrobial effects may result from its interaction with microbial cell membranes, leading to cell lysis and death.
類似化合物との比較
Similar Compounds
4-tert-Butylphenol: An organic compound with a similar butylphenoxy group but different substitution pattern on the benzene ring.
1,6,7,12-tetrakis(4-tert-butylphenoxy)-N,N′-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide: A compound with multiple butylphenoxy groups and a perylene core.
Uniqueness
4-(4-Butylphenoxy)-1,2-dimethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of butylphenoxy and dimethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C18H22O |
|---|---|
分子量 |
254.4 g/mol |
IUPAC名 |
4-(4-butylphenoxy)-1,2-dimethylbenzene |
InChI |
InChI=1S/C18H22O/c1-4-5-6-16-8-11-17(12-9-16)19-18-10-7-14(2)15(3)13-18/h7-13H,4-6H2,1-3H3 |
InChIキー |
DEDSSWINBTZRLV-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)OC2=CC(=C(C=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-methylpyrazole-3-carbonyl)amino]acetic Acid](/img/structure/B14117994.png)

![5-chloro-1-N,3-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide;hydrochloride](/img/structure/B14118010.png)
![2-Benzyl-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14118017.png)
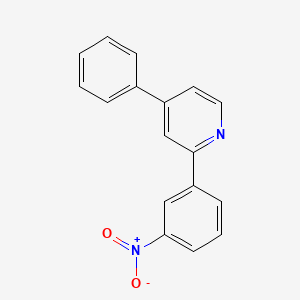

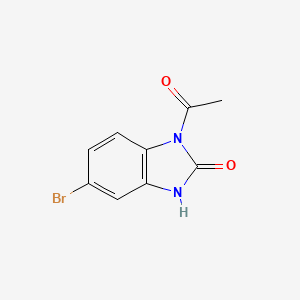
![8-(2-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14118029.png)
![Diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane](/img/structure/B14118032.png)
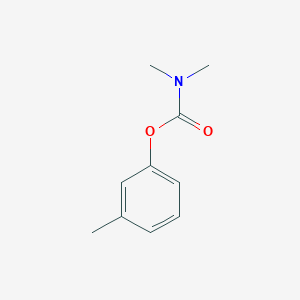
![benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14118052.png)
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14118062.png)
